molecular formula C18H18N6O3S B4846187 1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B4846187
M. Wt: 398.4 g/mol
InChI Key: CFLMPUAIBLCYMZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the 1-methylpyrazol-4-yl groups, typically using methylhydrazine and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 1,3-bis(4-methoxyphenyl)prop-2-en-1-one
  • 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole

Uniqueness

1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to the presence of both methoxyphenyl and sulfonyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-22-11-13(9-19-22)17-8-18(14-10-20-23(2)12-14)24(21-17)28(25,26)16-6-4-15(27-3)5-7-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLMPUAIBLCYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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